N-cyclopentyl-2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
N-cyclopentyl-2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule characterized by a pyran-4-one core, a piperazine moiety substituted with a 2-fluorophenyl group, and a cyclopentylacetamide side chain. Its molecular formula is C₂₄H₂₈FN₃O₅, with a molecular weight of 457.5 g/mol (estimated). The Smiles notation for its structure is: O=C(NC1CCCC1)COC2=CC(=O)C(CN3CCN(C4=C(C=CC=C4)F)CC3)=CO2
The compound’s design integrates key pharmacophoric elements:
- Pyran-4-one ring: Likely contributes to hydrogen bonding and metabolic stability.
- 2-Fluorophenylpiperazine: Modulates electronic properties and receptor interactions.
- Cyclopentylacetamide: Enhances lipophilicity and conformational rigidity.
Properties
IUPAC Name |
N-cyclopentyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c24-19-7-3-4-8-20(19)27-11-9-26(10-12-27)14-18-13-21(28)22(15-30-18)31-16-23(29)25-17-5-1-2-6-17/h3-4,7-8,13,15,17H,1-2,5-6,9-12,14,16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPAQDTUFXAVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, with CAS number 898441-14-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃FN₃O₄ |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 898441-14-0 |
The compound belongs to a class of Mannich bases, which are known for their diverse biological activities. The structure includes a piperazine moiety and a pyran derivative, which are significant in mediating various pharmacological effects. Mannich bases have been associated with anticancer, antibacterial, and antifungal activities due to their ability to interact with biological targets such as enzymes and receptors .
Anticancer Activity
Research indicates that Mannich bases exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the proliferation of human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The cytotoxicity of these compounds often exceeds that of standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity. The presence of the piperazine ring is crucial for this activity, as it enhances interaction with microbial targets. Research has shown that derivatives with similar structures exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Piperazine Moiety : Enhances binding affinity to biological targets.
- Pyran Ring : Contributes to the compound's stability and reactivity.
- Fluorophenyl Group : Increases lipophilicity, facilitating cellular uptake.
Research on related Mannich bases has shown that modifications in these structural components can lead to variations in potency and selectivity against different biological targets .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of N-cyclopentyl derivatives on various cancer cell lines. Results indicated that compounds similar to N-cyclopentyl showed IC50 values significantly lower than those of conventional chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells .
Study 2: Antibacterial Screening
In another study focusing on antimicrobial activity, N-cyclopentyl derivatives were tested against a panel of bacterial strains. The results demonstrated effective inhibition at low concentrations, underscoring the potential for development into therapeutic agents against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analog Table
2.2. Key Research Findings
Sulfonyl-containing analogs (e.g., ) exhibit stronger electron withdrawal, improving metabolic stability but possibly reducing blood-brain barrier (BBB) penetration .
Impact of Acetamide Substituents: The cyclopentyl group in the target compound balances lipophilicity and rigidity, favoring selectivity over flexible chains (e.g., tetrahydrofuran-methyl in ) .
Pharmacological Implications :
- Piperazine derivatives with fluorinated aryl groups (e.g., 2-fluorophenyl) are common in serotonin/dopamine receptor ligands, suggesting CNS activity for the target compound.
- Furan-containing analogs () may exhibit altered binding due to polarity but could face rapid hepatic metabolism .
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight (457.5 g/mol) approaches the upper limit of Lipinski’s rule of five, which may affect oral bioavailability.
- Smaller analogs (e.g., , .5 g/mol) are more likely to comply with drug-likeness criteria .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-cyclopentyl-2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?
- Methodology : Multi-step synthesis involving (i) condensation of 4-oxo-4H-pyran-3-ol derivatives with piperazine intermediates, (ii) fluorophenyl group introduction via nucleophilic substitution or Buchwald-Hartwig coupling, and (iii) final cyclopentyl acetylation. Purification via column chromatography and characterization by NMR (¹H/¹³C), LC-MS, and elemental analysis is critical .
- Key Data : Example yield ranges: 45–60% for fluorophenyl-piperazine intermediates, 30–40% for final acetamide coupling .
Q. How should researchers validate the structural integrity of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z). Pair with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities, particularly around the piperazine and pyran rings. X-ray crystallography is ideal for absolute configuration confirmation if crystalline .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodology : Prioritize receptor-binding assays (e.g., serotonin/dopamine receptors due to the piperazine moiety) and enzyme inhibition studies (e.g., kinases linked to 4-oxo-pyran activity). Use fluorescence polarization or SPR for binding affinity quantification (reported Kd values for analogs: 10–100 nM) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodology : Employ density functional theory (DFT) to predict metabolic soft spots (e.g., oxidation of the cyclopentyl group). Molecular dynamics simulations (MD) can assess blood-brain barrier permeability, leveraging logP values (~3.5 for similar piperazine-acetamides) .
- Data Contradictions : Discrepancies between predicted and experimental logD values may arise from solvent effects; validate via shake-flask experiments .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodology : Cross-validate using orthogonal assays (e.g., cell-free vs. cell-based systems). For example, inconsistent IC50 values in kinase inhibition may stem from off-target effects; employ siRNA knockdowns or isoform-specific inhibitors to isolate activity .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust buffer systems (e.g., avoid high-pH conditions if hydrolysis of the acetamide group is observed) .
Methodological Notes
- Synthetic Optimization : Use design of experiments (DoE) to refine reaction parameters (e.g., temperature, catalyst loading) and minimize byproducts .
- Advanced Characterization : Pair cryo-EM with NMR for dynamic structural insights in solution .
- Ethical Compliance : Adhere to safety protocols for fluorinated compounds (e.g., PPE, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
